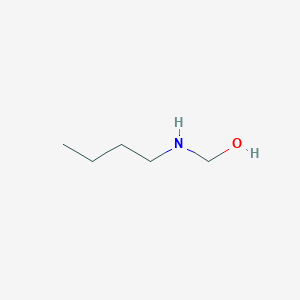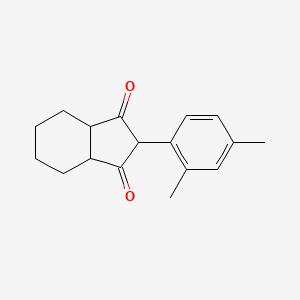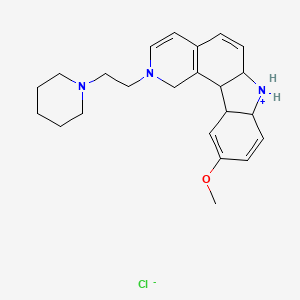![molecular formula C5H8OS B14434683 2-[(Ethenylsulfanyl)methyl]oxirane CAS No. 74389-02-9](/img/structure/B14434683.png)
2-[(Ethenylsulfanyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Ethenylsulfanyl)methyl]oxirane is an organic compound that belongs to the class of epoxides, also known as oxiranes. Epoxides are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. This particular compound features an ethenylsulfanyl group attached to the oxirane ring, making it a unique and interesting molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenylsulfanyl)methyl]oxirane typically involves the reaction of an alkene with a sulfur-containing compound followed by epoxidation. One common method is the reaction of ethenyl sulfide with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of ethenyl sulfide using air or oxygen. This method is efficient and cost-effective, making it suitable for large-scale production. The process involves the use of a metal catalyst, such as silver or copper, to facilitate the oxidation reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Ethenylsulfanyl)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the oxirane ring under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted alcohols, amines, and thiols.
Wissenschaftliche Forschungsanwendungen
2-[(Ethenylsulfanyl)methyl]oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(Ethenylsulfanyl)methyl]oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles. When a nucleophile attacks the less hindered carbon of the oxirane ring, it opens up, leading to the formation of various products depending on the nature of the nucleophile and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene oxide: A simple epoxide with a two-carbon ring.
Propylene oxide: An epoxide with a three-carbon ring.
Butylene oxide: An epoxide with a four-carbon ring.
Uniqueness
2-[(Ethenylsulfanyl)methyl]oxirane is unique due to the presence of the ethenylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other simple epoxides. This functional group allows for a wider range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
| 74389-02-9 | |
Molekularformel |
C5H8OS |
Molekulargewicht |
116.18 g/mol |
IUPAC-Name |
2-(ethenylsulfanylmethyl)oxirane |
InChI |
InChI=1S/C5H8OS/c1-2-7-4-5-3-6-5/h2,5H,1,3-4H2 |
InChI-Schlüssel |
DXLPLHHVIJFHON-UHFFFAOYSA-N |
Kanonische SMILES |
C=CSCC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
![N-[2-amino-5-[(4-hydroxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1(12),2(9),10,13(17)-tetraen-5-yl)amino]-6-oxo-1H-pyrimidin-4-yl]formamide](/img/structure/B14434609.png)





